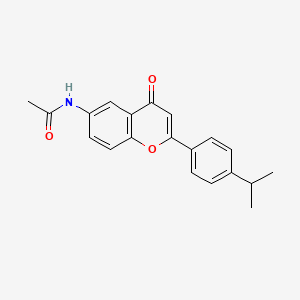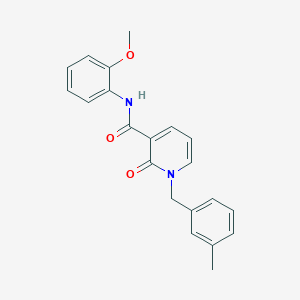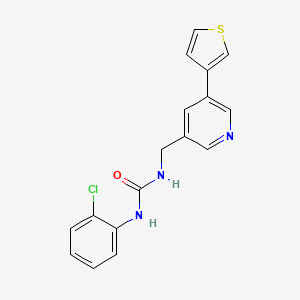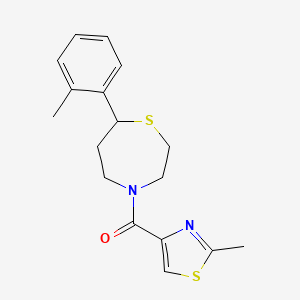
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ISOPROPYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE” is a chemical compound with the linear formula C19H19N3O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Another similar compound is “N-(4-Isopropylphenyl)acetamide” with the molecular formula C11H15NO .
Molecular Structure Analysis
The molecular structure of “N-(4-Isopropylphenyl)acetamide” has an average mass of 177.243 Da and a mono-isotopic mass of 177.115356 Da .Physical And Chemical Properties Analysis
“N-(4-Isopropylphenyl)acetamide” has a density of 1.0±0.1 g/cm3, a boiling point of 323.7±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.6±3.0 kJ/mol and a flash point of 191.1±7.0 °C .作用機序
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide exerts its effects through multiple mechanisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurons, this compound has been shown to protect against oxidative stress and reduce neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to reduce cell proliferation and induce cell death. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurons, this compound has been shown to protect against oxidative stress and reduce neuroinflammation. Additionally, this compound has been found to have antioxidant and anti-angiogenic properties.
実験室実験の利点と制限
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. This compound has also been extensively studied, and its mechanisms of action and potential therapeutic applications are well understood. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the effects of this compound may vary depending on the type of cell or tissue being studied.
将来の方向性
There are several future directions for the study of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the exploration of this compound's potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to determine the optimal dose and treatment regimen for its potential therapeutic applications.
合成法
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide can be synthesized by reacting 4-isopropylphenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield this compound. This method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide has been extensively studied for its potential therapeutic applications. In particular, this compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, this compound has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)14-4-6-15(7-5-14)20-11-18(23)17-10-16(21-13(3)22)8-9-19(17)24-20/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJINDTKYKDVDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2787082.png)



![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2787093.png)
![1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine](/img/structure/B2787094.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2787096.png)

![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)
![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2787100.png)